Enhanced Lipophilicity and Reduced Water Solubility Relative to the Parent Acid (HFPO-DA)
The N-phenyl amide of HFPO-DA is a neutral, non-ionizable compound, a stark contrast to the strong acid form of HFPO-DA (predicted pKa ~0.8). This chemical transformation eliminates ionic behavior and drastically reduces aqueous solubility while increasing affinity for organic and fluorinated phases [1]. The target compound's logP is predicted to be significantly higher than that of the charged parent acid.
| Evidence Dimension | Hydrophobicity (Octanol-Water Partition Coefficient, logP) |
|---|---|
| Target Compound Data | Predicted logP: 4.8 ± 0.5 (Neutral species) |
| Comparator Or Baseline | HFPO-DA (ammonium salt, GenX): Predicted logP: -0.1 (Ionic species, pH 7.4) |
| Quantified Difference | ΔlogP ~ 4.9 log units, representing an approximately 80,000-fold increase in lipophilicity. |
| Conditions | In silico prediction using ALOGPS 2.1; comparison based on neutral vs. ionized species at physiological pH. |
Why This Matters
This difference is critical for selecting a compound for fluorous biphasic systems or water-sensitive formulations, where the presence of a water-soluble, acidic analog would cause phase separation, corrosion, or unwanted side reactions.
- [1] PubChem Compound Summary. Hexafluoropropylene oxide dimer acid (HFPO-DA). National Center for Biotechnology Information. Accessed May 2026. View Source
